L-Prolyl-L-alanyl-L-methionyl-L-alanyl-L-proline
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Overview
Description
L-Prolyl-L-alanyl-L-methionyl-L-alanyl-L-proline is a synthetic peptide composed of five amino acids: proline, alanine, methionine, alanine, and proline. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this peptide can impart specific structural and functional properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-alanyl-L-methionyl-L-alanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (L-proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-methionine, L-alanine, L-proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-alanyl-L-methionyl-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidizing methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides or succinimidyl esters, can be used for introducing new functional groups.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Prolyl-L-alanyl-L-methionyl-L-alanyl-L-proline has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Prolyl-L-alanyl-L-methionyl-L-alanyl-L-proline depends on its specific sequence and structure. The peptide can interact with various molecular targets, such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects. For example, the presence of methionine can influence redox reactions, while proline residues can affect peptide folding and stability.
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-alanyl-L-methionyl-L-alanyl: A shorter peptide lacking one proline residue.
L-Prolyl-L-alanyl-L-methionyl: A shorter peptide lacking two alanine and one proline residues.
L-Prolyl-L-alanyl: A shorter peptide lacking methionine and additional alanine and proline residues.
Uniqueness
L-Prolyl-L-alanyl-L-methionyl-L-alanyl-L-proline is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of methionine allows for redox activity, while the proline residues contribute to the peptide’s stability and folding characteristics. This combination of amino acids makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
403790-95-4 |
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Molecular Formula |
C21H35N5O6S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-4-methylsulfanyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H35N5O6S/c1-12(23-18(28)14-6-4-9-22-14)17(27)25-15(8-11-33-3)19(29)24-13(2)20(30)26-10-5-7-16(26)21(31)32/h12-16,22H,4-11H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)(H,31,32)/t12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
GOYNUUUMWRRSDL-QXKUPLGCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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